- Design, Synthesis, and Evaluation of Triazole Derivatives That Induce Nrf2 Dependent Gene Products and Inhibit the Keap1-Nrf2 Protein-Protein Interaction, Journal of Medicinal Chemistry, 2015, 58(18), 7186-7194

Cas no 937-31-5 (4-Nitrophenylacetylene)

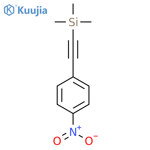

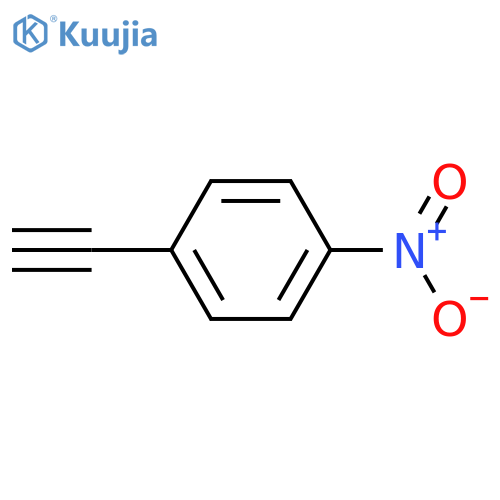

4-Nitrophenylacetylene structure

Nome del prodotto:4-Nitrophenylacetylene

4-Nitrophenylacetylene Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-ETHYNYL-4-NITROBENZENE

- 4-Nitrophenylacetyle

- 4-Nitrophenylacetylene

- Benzene,1-ethynyl-4-nitro-

- Benzene, 1-ethynyl-4-nitro-

- 1-Ethynyl-4-nitro-benzene

- p-nitrophenylacetylene

- GAZZTEJDUGESGQ-UHFFFAOYSA-N

- (4-Nitrophenyl)ethyne

- (p-Nitrophenyl)acetylene

- 4-Ethynyl-1-nitrobenzene

- 1-Nitro-4-ethynylbenzene

- 4-Nitroethynylbenzene

- 4-Ethynylnitrobenzene

- (4-Nitrophenyl)acetylene

- NSC71089

- p-Nitrophenylacetylen

- p-nitrophenylacetylide

- p-nitro phenylacetylene

- 4-Ethynyl-nitrobenzene

- 4-nitro-1-ethynylbenzene

- NCIOpen2_000568

- SCH

- 1-Ethynyl-4-nitrobenzene (ACI)

- NSC 71089

- p-Ethynylnitrobenzene

- p-Nitroethynylbenzene

- GS-3403

- MFCD00024794

- AKOS004903729

- SCHEMBL298355

- Z431535574

- DTXSID90239544

- NSC-71089

- AB01446

- 937-31-5

- 25569-47-5

- CS-W004674

- BCP14406

- J-515883

- DTXCID40162035

- EN300-42756

- SY018215

- E1223

- DB-019179

- 1-Ethynyl-4-nitrobenzene, 97%

-

- MDL: MFCD00024794

- Inchi: 1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H

- Chiave InChI: GAZZTEJDUGESGQ-UHFFFAOYSA-N

- Sorrisi: [O-][N+](C1C=CC(C#C)=CC=1)=O

Proprietà calcolate

- Massa esatta: 147.03200

- Massa monoisotopica: 147.032

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 11

- Conta legami ruotabili: 1

- Complessità: 190

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 45.8

- Conta Tautomer: niente

- Carica superficiale: 0

- XLogP3: 2.3

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.22

- Punto di fusione: 149.0 to 153.0 deg-C

- Punto di ebollizione: 246.6℃ at 760 mmHg

- Punto di infiammabilità: 112.5°C

- Indice di rifrazione: 1.579

- PSA: 45.82000

- LogP: 2.09930

- Solubilità: Non determinato

- λmax: 286(CH2Cl2)(lit.)

4-Nitrophenylacetylene Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Istruzioni di sicurezza: 24/25

4-Nitrophenylacetylene Dati doganali

- CODICE SA:2904209090

- Dati doganali:

Codice doganale cinese:

2904209090Panoramica:

2904209090 Altri derivati contenenti solo gruppi nitro o nitroso. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2904209090 derivati contenenti solo nitro o solo gruppi nitrosi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

4-Nitrophenylacetylene Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062057-1g |

1-Ethynyl-4-nitrobenzene |

937-31-5 | 98% | 1g |

¥ŞĠ | 2023-07-25 | |

| abcr | AB287585-5 g |

1-Ethynyl-4-nitrobenzene; . |

937-31-5 | 5 g |

€134.00 | 2023-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E55840-1g |

1-Ethynyl-4-nitrobenzene |

937-31-5 | 97% | 1g |

¥36.0 | 2023-09-07 | |

| TRC | N497000-1g |

4-Nitrophenylacetylene |

937-31-5 | 1g |

$ 167.00 | 2023-09-06 | ||

| TRC | N497000-2g |

4-Nitrophenylacetylene |

937-31-5 | 2g |

$ 328.00 | 2023-09-06 | ||

| abcr | AB287585-1g |

1-Ethynyl-4-nitrobenzene; . |

937-31-5 | 1g |

€72.90 | 2025-02-20 | ||

| Fluorochem | 224441-1g |

1-Ethynyl-4-nitrobenzene |

937-31-5 | 95% | 1g |

£56.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D631436-25g |

1-Ethynyl-4-nitrobenzen |

937-31-5 | 97% | 25g |

$300 | 2024-06-05 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1223-1G |

1-Ethynyl-4-nitrobenzene |

937-31-5 | >98.0%(GC) | 1g |

¥100.00 | 2024-04-15 | |

| Chemenu | CM255885-10g |

1-Ethynyl-4-nitrobenzene |

937-31-5 | 95+% | 10g |

$143 | 2021-06-16 |

4-Nitrophenylacetylene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1.5 h, rt

Riferimento

- Effect of the π-bridge on the light absorption and emission in push-pull coumarins and on their supramolecular organization, Spectrochimica Acta, 2022, 267,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 10 min, rt

Riferimento

- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate, European Journal of Chemistry, 2018, 9(4), 317-321

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

Riferimento

- Synthesis and biological evaluation of a novel betulinic acid derivative as an inducer of apoptosis in human colon carcinoma cells (HT-29), European Journal of Medicinal Chemistry, 2015, 102, 93-105

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 20 °C

1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt

Riferimento

- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

Riferimento

- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent, Tetrahedron Letters, 2005, 46(38), 6473-6476

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; rt; rt → 60 °C

Riferimento

- Preparation of ethynylaniline, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane ; 2 h, rt

Riferimento

- Gold N-Heterocyclic Carbene Catalysts for the Hydrofluorination of Alkynes Using Hydrofluoric Acid: Reaction Scope, Mechanistic Studies and the Tracking of Elusive Intermediates, Chemistry - A European Journal, 2022, 28(4),

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt

Riferimento

- BF3·OEt2-catalyzed reaction of donor-acceptor cyclobutanes with terminal alkynes: single-step access to 2,3-dihydrooxepines, Synlett, 2011, (19), 2799-2802

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line, European Journal of Medicinal Chemistry, 2016, 122, 436-441

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Composite copper (II) chlorinating agent and method for synthesizing 1-chloro-2-aryl acetylene based on copper-based (II) composite chlorinating agent., China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt

Riferimento

- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide, Tetrahedron, 2006, 62(28), 6673-6680

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium carbonate , Manganese oxide (MnO2) Solvents: Methanol , Tetrahydrofuran

Riferimento

- Manganese dioxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-14

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Tris(dibenzylideneacetone)dipalladium ; 4 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt

1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt

Riferimento

- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling, Polycyclic Aromatic Compounds, 2018, 38(1), 42-50

Metodo di produzione 15

Condizioni di reazione

1.1 Catalysts: Tetrabutylammonium fluoride , Silica

Riferimento

- New synthetic tool for the sustainable synthesis of organic semiconductors, Chimica e l'Industria (Milan, 2013, 95(8), 115-119

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 15 min, rt

Riferimento

- Fully conjugated push-pull dendrons with high dipole moments in excited state; synthesis and theoretical rationalization, Journal of Physical Organic Chemistry, 2015, 28(4), 304-311

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt

Riferimento

- Fe-Catalyzed Selective Cyclopropanation of Enynes under Photochemical or Thermal Conditions, Organic Letters, 2020, 22(1), 340-344

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 3 h, rt

Riferimento

- Preparation of glutathione derivatives as glyoxalase I inhibitors for treatment of cancer and osteoporosis, China, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 3 h, 23 °C

Riferimento

- Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinones, Tetrahedron, 2008, 64(29), 7008-7014

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Methanol , Water ; 10 min, 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

Riferimento

- Visible light-mediated gold-catalysed carbon(sp2)-carbon(sp) cross-coupling, Chemical Science, 2016, 7(1), 85-88

4-Nitrophenylacetylene Raw materials

- 4-Nitrobenzaldehyde

- 4-Nitrobenzenemethanol

- ethynyltrimethylsilane

- Dimethyl (1-diazo-2-oxopropyl)phosphonate

- Trimethyl((4-nitrophenyl)ethynyl)silane

4-Nitrophenylacetylene Preparation Products

4-Nitrophenylacetylene Letteratura correlata

-

Naresh Mameda,Swamy Peraka,Srujana Kodumuri,Durgaiah Chevella,Mahender Reddy Marri,Narender Nama RSC Adv. 2015 5 78374

-

James R. Morse,Juan F. Callejas,Albert J. Darling,Raymond E. Schaak Chem. Commun. 2017 53 4807

-

Jana Balintová,Jan ?pa?ek,Radek Pohl,Marie Brázdová,Luděk Havran,Miroslav Fojta,Michal Hocek Chem. Sci. 2015 6 575

-

Frederikke Bahrt Madsen,Ivaylo Dimitrov,Anders Egede Daugaard,S?ren Hvilsted,Anne Ladegaard Skov Polym. Chem. 2013 4 1700

-

Shang-Ju Chan,Jui-Cheng Kao,Po-Jung Chou,Yu-Chieh Lo,Jyh-Pin Chou,Michael H. Huang J. Mater. Chem. C 2022 10 8422

937-31-5 (4-Nitrophenylacetylene) Prodotti correlati

- 3034-94-4(1-ethynyl-3-nitrobenzene)

- 1942-30-9(Benzene,1-nitro-4-(2-phenylethynyl)-)

- 1021031-32-2(2-[1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid)

- 1421514-66-0(N-3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propylthiophene-3-carboxamide)

- 2227883-11-4((2S)-1-(2-phenoxyphenyl)propan-2-ol)

- 2228644-03-7(3-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2,2-dimethylpropan-1-ol)

- 1638760-91-4(benzyl 3-methanesulfonylazetidine-1-carboxylate)

- 1806799-46-1(Methyl 2-amino-4-(difluoromethyl)-5-methoxypyridine-3-acetate)

- 2460-87-9(4-(Tert-Butoxy)phenol)

- 2229131-89-7(O-(3-ethoxy-2-methoxyphenyl)methylhydroxylamine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:937-31-5)4-Nitrophenylacetylene

Purezza:99%

Quantità:100g

Prezzo ($):323.0